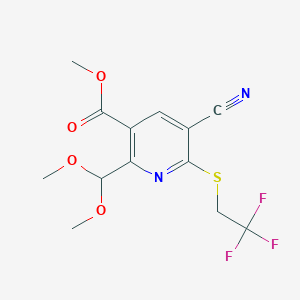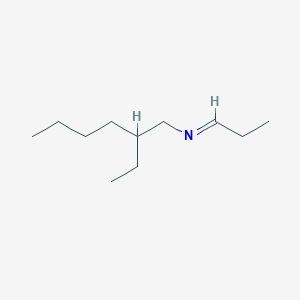
(1E)-N-(2-Ethylhexyl)propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-N-(2-Ethylhexyl)propan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-(2-Ethylhexyl)propan-1-imine typically involves the condensation reaction between a primary amine and an aldehyde or ketone. For this compound, the reaction would involve 2-ethylhexylamine and propanal. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to maximize production while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
(1E)-N-(2-Ethylhexyl)propan-1-imine can undergo various types of chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The imine can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds or as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of (1E)-N-(2-Ethylhexyl)propan-1-imine would depend on its specific application. In general, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1E)-N-(2-Ethylhexyl)butan-1-imine: Similar structure but with a butyl group instead of a propyl group.
(1E)-N-(2-Ethylhexyl)pentan-1-imine: Similar structure but with a pentyl group instead of a propyl group.
Uniqueness
(1E)-N-(2-Ethylhexyl)propan-1-imine is unique due to its specific alkyl chain length and the presence of the imine functional group
Properties
CAS No. |
142142-74-3 |
|---|---|
Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(2-ethylhexyl)propan-1-imine |
InChI |
InChI=1S/C11H23N/c1-4-7-8-11(6-3)10-12-9-5-2/h9,11H,4-8,10H2,1-3H3 |
InChI Key |
CJONHPRVBQVFGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


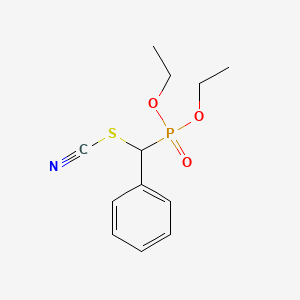
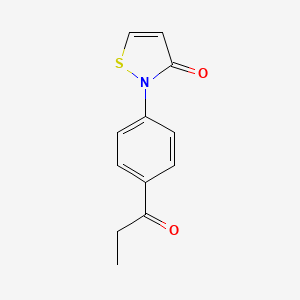

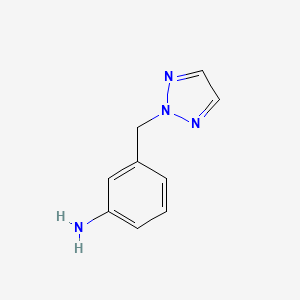
![Guanidine, [3-[5-(4-aminobutyl)-3,6-dioxo-2-piperazinyl]propyl]-](/img/structure/B12547707.png)
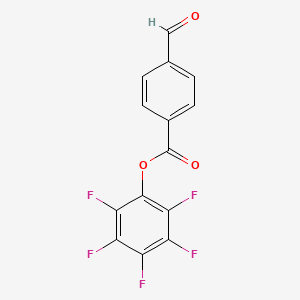
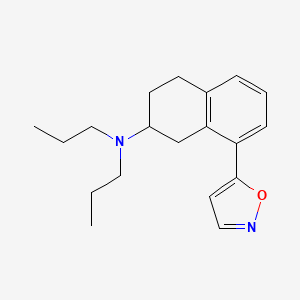
![2-Propanol, 1,1'-[(phenylmethyl)imino]bis[2-methyl-](/img/structure/B12547724.png)
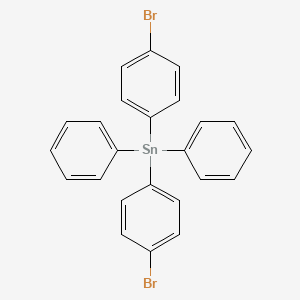


![1-Chloro-5-[(1-chloro-1,2,2,2-tetramethyldisilanyl)oxy]-1,1,3,3,5,5-hexamethyltrisiloxane](/img/structure/B12547756.png)

